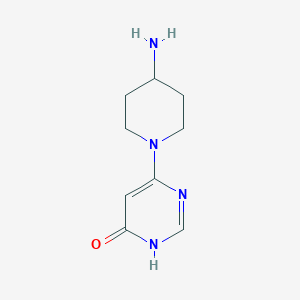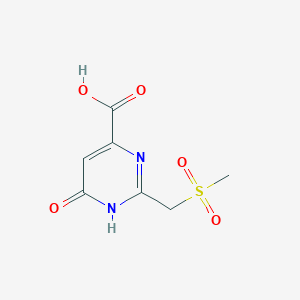
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a methanesulfonylmethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methanesulfonylmethyl group through sulfonation reactions. The carboxylic acid group is then introduced via carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methanesulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides. Substitution reactions can lead to a wide range of functionalized pyrimidine derivatives.
科学的研究の応用
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(Methylsulfonylmethyl)-4,6-dioxo-1,6-dihydropyrimidine
- 2-(Ethanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(Methanesulfonylmethyl)-5-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Uniqueness
What sets 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the methanesulfonylmethyl and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
特性
分子式 |
C7H8N2O5S |
|---|---|
分子量 |
232.22 g/mol |
IUPAC名 |
2-(methylsulfonylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)3-5-8-4(7(11)12)2-6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
InChIキー |
JQQJDHBYENDMPF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=NC(=CC(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


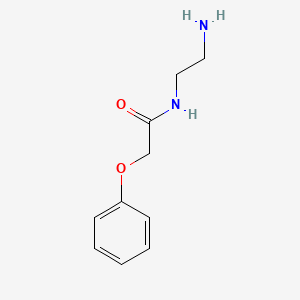
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
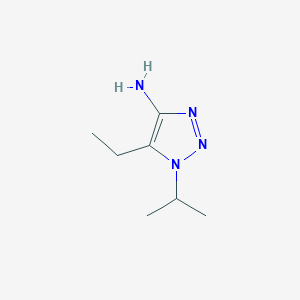
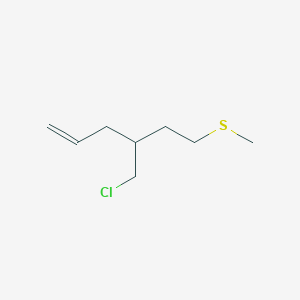
amine](/img/structure/B13183715.png)
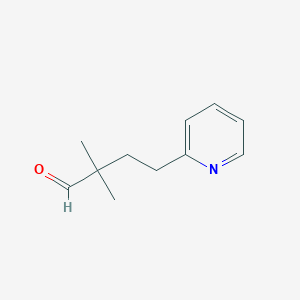
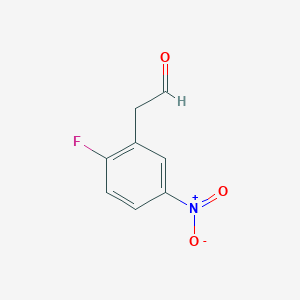
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)
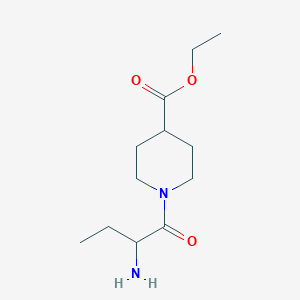
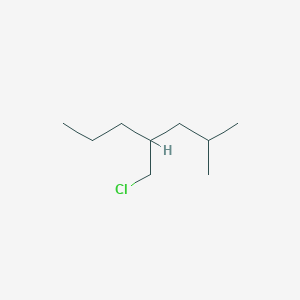
![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

